molecular formula C29H30N6O2S B2778882 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine CAS No. 893276-65-8

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B2778882
CAS No.: 893276-65-8
M. Wt: 526.66
InChI Key: OYVSJBDHYOGRRE-UHFFFAOYSA-N
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Description

The compound 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine is a structurally complex heterocyclic molecule featuring a fused triazoloquinazoline core substituted with a 3,4-dimethylbenzenesulfonyl group at position 3 and a piperazine ring at position 3. The piperazine moiety is further substituted with a 2,3-dimethylphenyl group (Figure 1).

The triazolo[1,5-a]quinazoline scaffold is notable for its planar aromatic system, which facilitates π-π stacking interactions with biological targets.

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O2S/c1-19-12-13-23(18-21(19)3)38(36,37)29-28-30-27(24-9-5-6-10-26(24)35(28)32-31-29)34-16-14-33(15-17-34)25-11-7-8-20(2)22(25)4/h5-13,18H,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVSJBDHYOGRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC(=C(C=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions and high yields .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents on the aromatic rings .

Scientific Research Applications

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A : 3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine (CAS: 872197-49-4)
  • Structure : Shares the triazoloquinazoline core and 3,4-dimethylbenzenesulfonyl group but replaces the piperazine moiety with a 2-methoxy-5-methylphenylamine group.
  • Synthesis: Prepared via cyclization of hydrazine derivatives with diphenyl-N-cyano-dithioimidocarbonate under acidic conditions, analogous to methods for triazoloquinazolines .
Compound B : 1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)-piperazine (CAS: 1005636-11-2)
  • Structure : Replaces the triazoloquinazoline core with a pyrazole-sulfonamide group but retains the piperazine backbone.
  • Synthesis : Derived from sulfonylation of pyrazole intermediates followed by piperazine coupling .
  • Activity : Demonstrates antimicrobial activity against Gram-positive bacteria, attributed to the sulfonamide group’s electron-deficient nature .
Compound C : 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine (CAS: 618393-73-0)
  • Structure : Features a benzodioxole-methyl group and a difluorophenylsulfonyl-piperazine moiety.
  • Activity : Shows serotonin receptor antagonism in preclinical models, linked to the sulfonyl-piperazine pharmacophore .

Key Differences and Advantages

  • Electron-Withdrawing Groups : The 3,4-dimethylbenzenesulfonyl group in the target compound may enhance metabolic stability compared to the unsubstituted sulfonamides in Compound B .

Research Findings and Limitations

  • Molecular Docking : Analogues like Compound A show affinity for kinase domains, suggesting the target compound may act on similar pathways .
  • Antimicrobial Gaps : While Compound B has demonstrated antibacterial effects, the target compound’s activity remains unvalidated experimentally.
  • Synthetic Challenges : Multi-step synthesis may limit scalability compared to simpler sulfonamide derivatives .

Biological Activity

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine (CAS Number: 893276-88-5) is a synthetic compound characterized by its complex structure that includes a quinazoline core and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure

The molecular formula of the compound is C34H32N6O2SC_{34}H_{32}N_{6}O_{2}S, with a molecular weight of 588.7 g/mol. The structure consists of:

  • A quinazoline scaffold known for its role in kinase inhibition.
  • A triazole ring that may contribute to anticancer properties.
  • Sulfonyl and piperazine functional groups which influence its biological interactions.

Anticancer Potential

Research indicates that compounds with similar structures to this compound may exhibit significant anticancer activity. The quinazoline core is a prevalent scaffold in known kinase inhibitors, suggesting that this compound could inhibit specific kinases involved in cancer cell proliferation and survival pathways.

Case Study :
In a study involving various quinazoline derivatives, it was found that modifications to the sulfonyl and triazole components enhanced the compounds' ability to inhibit tumor growth in vitro. The exact mechanisms remain under investigation but are believed to involve modulation of apoptosis and cell cycle regulation.

Neuropharmacological Effects

The piperazine moiety is often associated with neuroactive compounds. Preliminary investigations suggest that this compound may influence neurotransmitter systems or exhibit neuroprotective effects.

Research Findings :

  • In Vitro Studies : Initial tests have shown that derivatives of piperazine can affect serotonin and dopamine receptors, indicating potential applications in treating mood disorders or neurodegenerative diseases.
  • Animal Models : In vivo studies are warranted to explore the neuropharmacological effects further and establish therapeutic windows.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets:

  • Kinase Inhibition : The quinazoline structure likely binds to ATP-binding sites on kinases, disrupting signaling pathways critical for cancer cell growth.
  • Enzyme Modulation : The presence of the triazole ring may allow for interactions with enzymes involved in DNA repair or replication processes.

Data Summary

PropertyValue
Molecular FormulaC34H32N6O2SC_{34}H_{32}N_{6}O_{2}S
Molecular Weight588.7 g/mol
CAS Number893276-88-5
Potential ApplicationsAnticancer, Neuropharmacology
Mechanism of ActionKinase inhibition

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future study include:

  • Detailed Mechanistic Studies : Understanding how structural variations affect biological activity.
  • In Vivo Efficacy Trials : Testing the compound in animal models for therapeutic efficacy and safety profiles.
  • Clinical Trials : If preclinical results are promising, advancing towards human trials could provide insights into its therapeutic potential.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The compound can be synthesized via multi-step heterocyclic condensation. A validated approach involves:

  • Reacting 2-hydrazinobenzoic acid with diphenyl N-cyanodithioimidocarbonate in ethanol under ice-cold conditions, followed by acidification and recrystallization to form the triazoloquinazolinone core .
  • Subsequent sulfonation at position 3 using 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) .
  • Piperazine substitution at position 5 via nucleophilic aromatic substitution (SNAr) with 1-(2,3-dimethylphenyl)piperazine under reflux in aprotic solvents like DMF .

Q. How can the compound’s structural integrity be confirmed experimentally?

X-ray crystallography is the gold standard for confirming planar fused-ring systems (e.g., triazoloquinazoline) and substituent orientations. For example:

  • Bond angles and dihedral angles between the phenoxy/triazolo groups can be analyzed to validate non-covalent interactions (e.g., N–H···O hydrogen bonds forming dimers) .
  • Spectroscopic techniques (NMR, FTIR) should corroborate functional groups: sulfonyl S=O (~1350 cm⁻¹), triazole C=N (~1600 cm⁻¹), and piperazine NH (~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antitumor vs. antimicrobial) may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) across cell lines (e.g., MCF-7, HeLa) to isolate structure-activity relationships (SAR) .
  • Orthogonal assays : Combine in vitro enzyme inhibition (e.g., 14-α-demethylase) with cellular apoptosis assays to confirm mechanistic specificity .
  • Crystallographic docking : Compare binding poses in homologous targets (e.g., PDB: 3LD6) to identify off-target interactions .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

AI-driven molecular dynamics (MD) and QSAR modeling are critical:

  • Lipophilicity enhancement : Introduce fluorine atoms or methyl groups (e.g., 2,3-dimethylphenyl) to improve membrane permeability .
  • Metabolic stability : Predict CYP450-mediated oxidation sites using tools like Schrödinger’s ADMET Predictor. Substituents like sulfonyl groups reduce first-pass metabolism .
  • Solubility tuning : Replace hydrophobic moieties with polar heterocycles (e.g., pyrazole) while retaining target affinity .

Q. What experimental designs validate the compound’s mechanism of action in neurological targets?

For CNS applications (e.g., serotonin/dopamine modulation):

  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT2A) to quantify affinity (Ki) .
  • Functional selectivity : Measure cAMP accumulation or β-arrestin recruitment in transfected HEK293 cells .
  • In vivo neuroimaging : Track brain penetration via PET/SPECT with fluorinated analogs .

Methodological Challenges and Solutions

Q. How to address low yields in the final piperazine substitution step?

Common issues include steric hindrance from the 2,3-dimethylphenyl group. Solutions:

  • Solvent optimization : Switch from DMF to DMSO to enhance nucleophilicity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 150°C) while maintaining >80% yield .
  • Catalytic additives : Use KI or tetrabutylammonium bromide (TBAB) to accelerate SNAr kinetics .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Polymorphs impact solubility and bioavailability. Recommended methods:

  • DSC/TGA : Identify melting points and thermal stability variations .
  • PXRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to distinguish crystal packing .
  • Raman spectroscopy : Detect subtle conformational changes in the triazole ring (~600–800 cm⁻¹) .

Key Citations

  • Synthesis and crystallography: Al-Salahi et al. (2012) .
  • Molecular docking: Fedotov & Hotsulia (2022) .
  • Piperazine functionalization: American Elements (2024) .

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